molecular formula C20H12N4O3S B2712317 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 476298-63-2

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2712317
CAS RN: 476298-63-2
M. Wt: 388.4
InChI Key: MKVNKJQHJNIIHU-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as CPTH6, is a small molecule inhibitor that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Synthesis and Evaluation in Anticonvulsant Activity

A study focused on the synthesis and anticonvulsant evaluation of indoline derivatives, including compounds structurally related to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, demonstrated significant anticonvulsant activity. The research highlighted the potential of these compounds in addressing epilepsy and related disorders, with one compound showing efficacy against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. This study underscores the relevance of structural modification in enhancing pharmacological properties (Nath et al., 2021).

Anti-Inflammatory and Antimicrobial Applications

Another domain of application is in the anti-inflammatory and antimicrobial spectrum. Novel derivatives have been synthesized and evaluated for their efficacy as anti-inflammatory agents, showing promise in in vitro and in vivo models. Additionally, these compounds have undergone molecular docking studies to assess their binding affinity, which aids in understanding their mechanism of action and optimizing their therapeutic potential (Nikalje et al., 2015).

Antitumor Activity

Research into the antitumor activities of related compounds has provided insights into their potential in cancer therapy. Various studies have synthesized and evaluated the antitumor efficacy of derivatives, showing significant inhibitory effects on cancer cell lines. These compounds have undergone comprehensive in vitro screening, demonstrating their potential to inhibit the proliferation of cancer cells, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Shams et al., 2010).

Optoelectronic Properties

The exploration of thiazole-based polythiophenes has revealed their optoelectronic properties, making them candidates for applications in electronic and photonic devices. The synthesis and characterization of these compounds have shown them to possess optical band gaps and switching times conducive to their use in optoelectronic applications (Camurlu & Guven, 2015).

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O3S/c21-9-12-5-7-13(8-6-12)16-11-28-20(22-16)23-17(25)10-24-18(26)14-3-1-2-4-15(14)19(24)27/h1-8,11H,10H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVNKJQHJNIIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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